S-Chloromethyl thiocarbamate
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Overview
Description
S-Chloromethyl thiocarbamate: is an organosulfur compound that belongs to the thiocarbamate family. As the prefix “thio-” suggests, it is a sulfur analogue of carbamates. Thiocarbamates are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isocyanide-Based Synthesis: An efficient method involves the conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to form isocyanides, followed by the addition of a sulfoxide component.
Electrochemical Synthesis: This method uses readily available isocyanides and thiols under simple metal- and oxidant-free conditions, avoiding the need for an inert atmosphere.
KI-Catalyzed Synthesis: This classic method involves reacting phosgene/triphosgene or carbonyldiimidazole with an amine and thiophenol.
Industrial Production Methods: Industrial production often relies on the conversion of phosgene or its derivatives by subsequent addition of an amine and a thiol or vice versa. Alternatively, organic isocyanates can be converted using thiols .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiocarbamates can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiocarbamates to their corresponding thiols.
Substitution: Substitution reactions involve replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Polymerization: Thiocarbamates are used in controlled ring-opening metathesis polymerization (ROMP) reactions to create polymers with specific properties.
Biology:
Antifertility Agents: Some thiocarbamates have been found to possess antifertility properties.
Medicine:
Antivirals: Certain thiocarbamates exhibit antiviral activity.
Industry:
Mechanism of Action
The mechanism of action of S-Chloromethyl thiocarbamate involves its ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups. This binding can inhibit the function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
O-Thiocarbamates: These are esters with the general formula ROC(=S)NR2.
Dithiocarbamates: These compounds contain two sulfur atoms and are known for their use in agriculture as fungicides.
Uniqueness: S-Chloromethyl thiocarbamate is unique due to its specific structure and reactivity, which allows it to undergo a variety of chemical reactions and find applications in diverse fields. Its ability to form covalent bonds with sulfhydryl groups sets it apart from other thiocarbamates .
Properties
Molecular Formula |
C2H4ClNOS |
---|---|
Molecular Weight |
125.58 g/mol |
IUPAC Name |
S-(chloromethyl) carbamothioate |
InChI |
InChI=1S/C2H4ClNOS/c3-1-6-2(4)5/h1H2,(H2,4,5) |
InChI Key |
SXFJZNGIYIFFAD-UHFFFAOYSA-N |
Canonical SMILES |
C(SC(=O)N)Cl |
Origin of Product |
United States |
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